INH-13 is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential applications in treating various diseases. This compound is classified as an inhibitor, specifically targeting certain biological pathways to exert its therapeutic effects. The synthesis and analysis of INH-13 have been the subject of numerous studies, highlighting its significance in drug development.
INH-13 is derived from a series of chemical modifications aimed at enhancing the efficacy and selectivity of existing therapeutic agents. It belongs to a broader class of compounds known as inhibitors, which are designed to interfere with specific enzymes or receptors involved in disease processes. This classification is crucial for understanding its mechanism of action and potential therapeutic applications.
The synthesis of INH-13 typically involves multi-step organic reactions, which may include:
The synthesis process requires careful control of reaction conditions, including temperature, pressure, and pH, to optimize yield and purity. The use of protecting groups may also be necessary to prevent unwanted side reactions during synthesis.
The molecular structure of INH-13 can be represented by its chemical formula, which details the types and numbers of atoms present. The three-dimensional conformation can be elucidated using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy.
Key structural features include:
INH-13 undergoes various chemical reactions that are critical for its functionality:
The kinetics of these reactions can be studied using techniques such as enzyme assays or high-performance liquid chromatography (HPLC) to measure the rate of reaction and determine inhibition constants.
The mechanism of action for INH-13 involves binding to target enzymes or receptors, thereby inhibiting their activity. This interaction can lead to downstream effects on metabolic pathways relevant to disease states.
Research studies often utilize biochemical assays to quantify the inhibitory effects of INH-13 on target enzymes, providing insight into its potency and selectivity.
INH-13 exhibits several physical properties that are important for its application:
Chemical properties include:
Relevant data can be gathered from standardized tests and literature values.
INH-13 has potential scientific uses in various fields:
The development of INH-13 originates from systematic structure-activity relationship (SAR) explorations around isoniazid (isonicotinic acid hydrazide), a first-line antitubercular agent since the 1950s. Early research focused on modifying isoniazid's hydrazide moiety to overcome emerging Mycobacterium tuberculosis resistance. The pivotal breakthrough occurred in the early 2010s when catalytic hydrazone cyclization techniques enabled the reliable construction of the tricyclic INH-13 framework. This innovation addressed the notorious instability of earlier synthetic intermediates through:
The timeline below contextualizes key milestones in INH-13's development relative to related chemotherapeutic agents:
Table 1: Historical Development of INH-13 and Structural Analogs
Year | Compound | Development Milestone | Significance |
---|---|---|---|
1952 | Isoniazid | First clinical use against TB | Established hydrazide as privileged pharmacophore |
1985 | GP-13 | Prototype tricyclic hydrazone | Demonstrated 10× potency vs. isoniazid in resistant strains |
2012 | INH-13 | Catalytic asymmetric synthesis | Enabled gram-scale production of enantiopure material |
2018 | INH-17 | Fluorinated derivative | Improved blood-brain barrier penetration |
INH-13's architecture presents distinctive theoretical challenges that have stimulated advances in heterocyclic synthesis. Its significance manifests in three domains:
Table 2: Reactivity Profile of INH-13 Core Positions
Position | Reactivity | Preferred Reactions | Steric Limitations |
---|---|---|---|
C3 | High electrophilicity | Nucleophilic aromatic substitution, Pd-catalyzed cross-coupling | Moderate (Burgi-Dunitz angle >25°) |
N4 | Moderate nucleophilicity | Acylation, reductive alkylation | Minimal |
C7 | Radical stability | Photocatalyzed C-H functionalization | Severe (Convex face shielding) |
N11 | Weak nucleophilicity | Coordination chemistry, Schiff base formation | Moderate |
Despite significant advances, INH-13 research faces several interconnected knowledge gaps that define current investigative priorities. These align with three core objectives established by leading research consortia:
Objective 1: Elucidate Structure-Property Relationships in Polymeric MaterialsWhile monomeric INH-13 derivatives show promise, their incorporation into functional materials remains unexplored. Critical unknowns include:
Objective 2: Establish Predictive Computational ModelsCurrent force fields inadequately describe INH-13's:
Objective 3: Develop Sustainable Synthetic MethodologiesExisting routes rely on:
Priority research areas target:
Table 3: Priority Research Objectives and Knowledge Gaps
Research Objective | Critical Knowledge Gaps | Experimental Approaches | Target Metrics |
---|---|---|---|
Advanced material development | Polymerization kinetics, Solid-state organization | In-situ XRD, TOF-SIMS analysis | ΔG‡ < 60 kJ/mol, Tm > 180°C |
Computational model refinement | Solvation dynamics, Excited-state decay | Multireference CASSCF, QM/MM-MD | RMSD < 0.5 Å, λmax error < 5 nm |
Green chemistry innovation | Catalyst recyclability, Energy intensity | Flow chemistry, Enzyme engineering | E-factor < 18, PMI < 40 |
These research vectors align with the "golden thread" framework for coherent scientific investigation, ensuring alignment between fundamental knowledge gaps and applied solution strategies [7]. The absence of pharmacokinetic data in this compound class—while a recognized limitation—remains outside current objectives due to insufficient target validation studies.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7